molecular formula C18H15ClN4O2 B3040943 methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 255866-83-2

methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B3040943
CAS No.: 255866-83-2
M. Wt: 354.8 g/mol
InChI Key: YAIBQDWUBJJPCV-UHFFFAOYSA-N
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Description

Methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 255866-83-2) is a pyrazole derivative with the molecular formula C₁₈H₁₅ClN₄O₂ and a molecular weight of 354.79 g/mol . Its structure features a pyrazole core substituted with:

  • A chlorine atom at position 3.
  • A phenyl group at position 1.
  • A diazenyl group (-N=N-) at position 4, linked to a 4-methylphenyl moiety.
  • A methyl ester at position 2.

The compound is marketed for non-medical industrial or research purposes, with strict guidelines against human/animal use . Key identifiers include MDL: MFCD00109213 and storage recommendations emphasizing dryness, ventilation, and protection from light .

Properties

IUPAC Name

methyl 5-chloro-4-[(4-methylphenyl)diazenyl]-1-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN4O2/c1-12-8-10-13(11-9-12)20-21-15-16(18(24)25-2)22-23(17(15)19)14-6-4-3-5-7-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIBQDWUBJJPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(N(N=C2C(=O)OC)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate, with the molecular formula C18H15ClN4O2C_{18}H_{15}ClN_4O_2 and a molecular weight of 354.79 g/mol, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the diazenyl group and the chlorinated aromatic system enhances its reactivity and biological profile.

Biological Activities

Recent studies have highlighted several biological activities associated with pyrazole derivatives, including:

  • Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, compounds with similar structures have been evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant IC50 values indicative of their potency .
  • Anti-inflammatory Effects : The pyrazole scaffold is often linked to anti-inflammatory activity, potentially through inhibition of cyclooxygenase (COX) enzymes. This mechanism is similar to that of well-known pyrazole drugs like celecoxib, which is used in the treatment of arthritis and pain management .
  • Antioxidant Properties : Some studies suggest that pyrazole derivatives possess antioxidant capabilities, helping to mitigate oxidative stress in biological systems. This property is crucial for preventing cellular damage and may contribute to the anticancer effects observed .

Case Studies

  • Cytotoxicity Evaluation : In a study assessing various pyrazole derivatives, this compound exhibited notable cytotoxicity against human cancer cell lines. The compound's structure was correlated with its activity, indicating that substitutions on the pyrazole ring significantly influence its biological effects.
  • Mechanistic Insights : Research has shown that compounds containing the pyrazole moiety can induce apoptosis in cancer cells through the activation of caspase pathways. This apoptotic effect was particularly pronounced in cells treated with this compound .

Data Table: Biological Activities of this compound

Biological ActivityMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntioxidantScavenging free radicals

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, many of which share structural motifs but differ in substituents, functional groups, and applications. Below is a comparative analysis based on evidence:

Table 1: Structural and Functional Comparisons

Compound Name / CAS Key Substituents/Functional Groups Molecular Weight Applications/Synthesis Insights References
Target Compound (255866-83-2) 5-Cl, 1-Ph, 4-diazenyl-(4-MePh), 3-COOCH₃ 354.79 Industrial/research use; diazenyl reactivity
5-(3-ClPh)-4-(4-MePh)-2-morpholinyltriazole-3-thione (1349172-89-9) Triazole core, morpholinylmethyl, Cl/MePh substituents - High yield (72%); potential bioactive scaffold
5-[(5-Cl-3-Me-1-Ph-pyrazol-4-yl)methylene]-triazin-6-one (CAS: N/A) Pyrazole-triazinone hybrid, nitrobenzoyl group - Synthesized via Diels-Alder cycloaddition
5-(4-ClPh)-1-(2,4-diClPh)-4-Me-pyrazole-3-COOH (CAS: 115315-95-2) Carboxylic acid, dichlorophenyl substituents - Crystal structure with π-π and C–H···π interactions
Ethyl 2-[5-(4-ClPh)-1-(4-FPh)-pyrazol-3-yl]-4-Me-thiazole-5-carboxylate Thiazole-pyrazole hybrid, fluorophenyl group - Structural diversity for agrochemicals/pharma
[1-Me-5-(4-MePhO)-3-Ph-pyrazol-4-yl]methyl 4-ClBzCOO (104604-66-2) Phenoxy group, chlorobenzoate ester 432.90 (C₂₅H₂₁ClN₂O₃) Ester derivative with potential polymer/dye applications

Key Differentiators:

Functional Groups: The diazenyl group (-N=N-) in the target compound is rare among analogs, suggesting unique reactivity (e.g., as a ligand in coordination polymers or azo dyes) . Most analogs feature carboxylic acids (e.g., ), esters (e.g., ), or thiones (e.g., ).

  • Cyclocondensation (e.g., hydrazine + diketones for pyrazole cores) .
  • Nucleophilic substitution (e.g., phenol substitution in pyrazole-carbaldehydes) .

Crystallographic and Stability Features:

  • Pyrazole-carboxylic acids (e.g., ) exhibit intramolecular hydrogen bonds (O–H···O) and π-π stacking, enhancing thermal stability. In contrast, the target compound’s diazenyl group may introduce steric hindrance, affecting packing efficiency .

Biological and Industrial Relevance: Triazole-thiones (e.g., ) show higher yields (72–83%) and are explored for bioactivity (antimicrobial/antifungal). Thiazole-pyrazole hybrids (e.g., ) leverage sulfur’s electron-withdrawing effects for pesticidal applications. The target compound’s non-medical designation contrasts with derivatives like pyrazole-carboxamides (e.g., ) tested for pharmacological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5-chloro-4-[2-(4-methylphenyl)diaz-1-enyl]-1-phenyl-1H-pyrazole-3-carboxylate

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